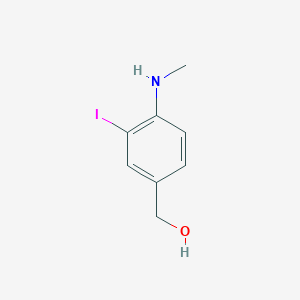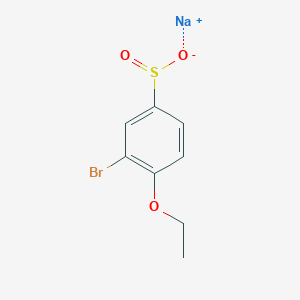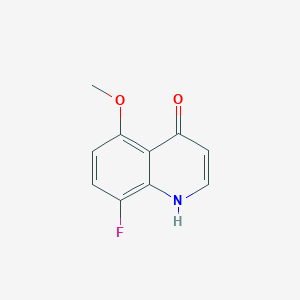
(R)-3-hydroxy-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Hydroxy-L-glutamic acid is a chiral amino acid derivative with significant importance in various biochemical and industrial applications. This compound is characterized by the presence of a hydroxyl group attached to the third carbon of the glutamic acid backbone, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-hydroxy-L-glutamic acid typically involves the stereoselective hydroxylation of L-glutamic acid. One common method includes the use of enzymatic catalysis, where specific enzymes facilitate the addition of a hydroxyl group to the desired position on the glutamic acid molecule. Another approach involves chemical synthesis using chiral catalysts to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of ®-3-hydroxy-L-glutamic acid often employs biotechnological processes, leveraging microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to produce the compound in large quantities. These microorganisms are cultured in bioreactors under controlled conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: ®-3-Hydroxy-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 3-keto-L-glutamic acid.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines, to create a range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed:
Oxidation: 3-Keto-L-glutamic acid.
Reduction: Various reduced derivatives depending on the specific reducing agent used.
Substitution: Halogenated or aminated derivatives of ®-3-hydroxy-L-glutamic acid.
Applications De Recherche Scientifique
®-3-Hydroxy-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies of enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: ®-3-Hydroxy-L-glutamic acid is used in the production of biodegradable polymers and as a precursor for various chemical syntheses.
Mécanisme D'action
The mechanism of action of ®-3-hydroxy-L-glutamic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group plays a crucial role in binding to active sites of enzymes, influencing their activity and stability. This interaction can modulate various metabolic pathways, particularly those involving amino acid metabolism and neurotransmitter synthesis.
Comparaison Avec Des Composés Similaires
L-Glutamic Acid: The parent compound, lacking the hydroxyl group at the third carbon.
3-Keto-L-Glutamic Acid: An oxidized derivative of ®-3-hydroxy-L-glutamic acid.
L-Glutamine: An amide derivative of L-glutamic acid.
Uniqueness: ®-3-Hydroxy-L-glutamic acid is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with enzymes and receptors that are not possible with its parent compound or other derivatives.
Propriétés
Numéro CAS |
6208-98-6 |
|---|---|
Formule moléculaire |
C5H9NO5 |
Poids moléculaire |
163.13 g/mol |
Nom IUPAC |
(2S,3R)-2-amino-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/t2-,4+/m1/s1 |
Clé InChI |
LKZIEAUIOCGXBY-FONMRSAGSA-N |
SMILES isomérique |
C([C@H]([C@@H](C(=O)O)N)O)C(=O)O |
SMILES canonique |
C(C(C(C(=O)O)N)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide](/img/structure/B13152695.png)

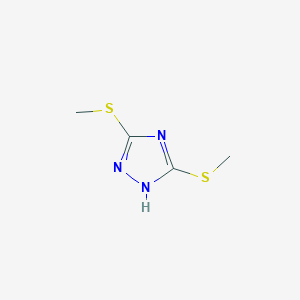
![5,6,11,12-Tetrachloro-8-(N-octadecylcarbamimidoyl)-9-(octadecylcarbamoyl)-1,3-dioxo-2,3-dihydro-1H-benzo[10,5]anthra[2,1,9-def]isoquinoline-7-carboxylic acid](/img/structure/B13152715.png)
![8-Benzyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13152720.png)

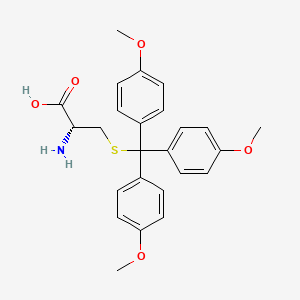
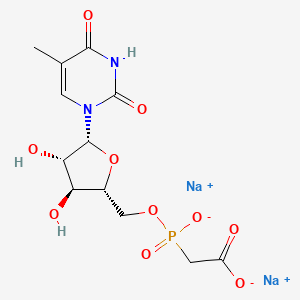

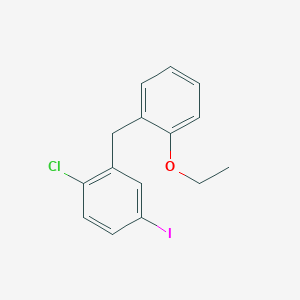
![9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13152749.png)
